3-(2,3-dihydro-1H-indol-5-yl)benzonitrile
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Overview
Description
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a benzonitrile group attached to a dihydroindole moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve catalytic reductive annulation of nitroaromatics with alkynes, which provides a direct and efficient route to indole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the regulation of glucose levels in the body.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-5-yl)benzonitrile
- 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydroindole moiety provides a versatile platform for further functionalization and derivatization, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-indol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-17-15/h1-5,8-9,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXQNOFTVPQQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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